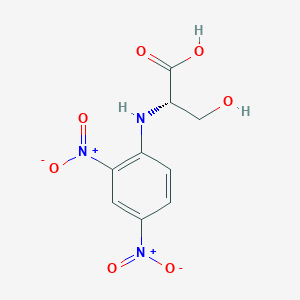
3-(3-氨基苯基)丙酸
描述
3-(3-Aminophenyl)propanoic acid, also known as 3-Aminophenylpropanoic Acid, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 .
Synthesis Analysis
A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, a derivative of 3-(3-Aminophenyl)propanoic acid, has been reported . The synthesis involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum’s acid in TEAF (triethylammonium formate), followed by reduction of the intermediate 3-(3-nitrophenyl)propanoic acid .Molecular Structure Analysis
The molecular structure of 3-(3-Aminophenyl)propanoic acid is characterized by a benzene ring attached to a propanoic acid group with an amino group at the 3rd position of the benzene ring . The InChI string representation of the molecule isInChI=1S/C9H11NO2/c10-8-3-1-2-7 (6-8)4-5-9 (11)12/h1-3,6H,4-5,10H2, (H,11,12) . Physical And Chemical Properties Analysis
3-(3-Aminophenyl)propanoic acid has a molecular weight of 165.19 g/mol . It has a density of 1.217±0.06 g/cm3 (Predicted), a melting point of 99 °C, and a boiling point of 356.2±17.0 °C (Predicted) .科学研究应用
It’s worth noting that the compound is related to “3-(4-Aminophenyl)propionic acid”, which is used in peptide synthesis . Peptide synthesis is a process used in biochemistry and molecular biology to produce peptides, which are small proteins that play key roles in a wide range of biological functions.
- Chemical Synthesis : As a building block in chemical synthesis, it could be used to create a variety of other compounds .
- Bioactive Small Molecules : It might be used in the production of bioactive small molecules, which have a variety of applications in biological research .
- Amino Acids : Given its structure, it could potentially be used in the synthesis of certain amino acids .
- Stable Isotopes : It might be used in the production of stable isotopes, which have applications in a variety of scientific fields .
- Aroma Chemicals : It could potentially be used in the production of aroma chemicals .
- Pesticides : It might be used in the synthesis of certain pesticides .
- Chemical Synthesis : As a building block in chemical synthesis, it could be used to create a variety of other compounds .
- Bioactive Small Molecules : It might be used in the production of bioactive small molecules, which have a variety of applications in biological research .
- Amino Acids : Given its structure, it could potentially be used in the synthesis of certain amino acids .
- Stable Isotopes : It might be used in the production of stable isotopes, which have applications in a variety of scientific fields .
- Aroma Chemicals : It could potentially be used in the production of aroma chemicals .
- Pesticides : It might be used in the synthesis of certain pesticides .
安全和危害
3-(3-Aminophenyl)propanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers The most relevant paper retrieved is titled “Short synthesis of ethyl 3-(3-aminophenyl)propanoate” and was published in Arch Pharm (Weinheim) in December 2011 . The paper presents a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, a derivative of 3-(3-Aminophenyl)propanoic acid .
属性
IUPAC Name |
3-(3-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHFVSXLYOBZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303296 | |
| Record name | 3-(3-Aminophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)propanoic acid | |
CAS RN |
1664-54-6 | |
| Record name | 3-(3-Aminophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Aminophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Aminophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

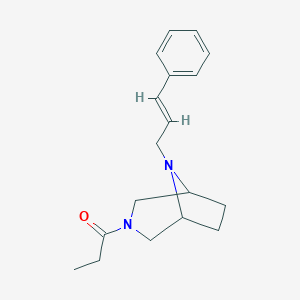



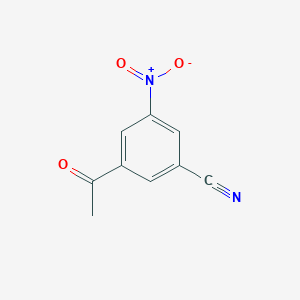
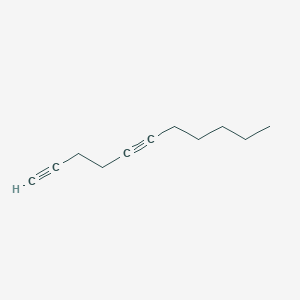
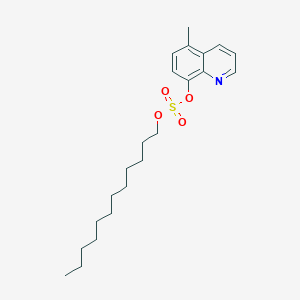
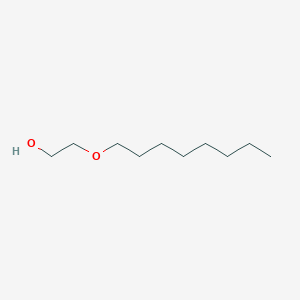
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)


